molecular formula C18H20Br2N2O B310305 2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide

2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide

Cat. No. B310305
M. Wt: 440.2 g/mol
InChI Key: SIULYQLQMMCSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide, also known as DBEDM, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Due to its ability to modulate PKC activity, DBEDM has been studied extensively for its potential applications in cancer research and therapy.

Mechanism of Action

2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide exerts its effects through the inhibition of PKC activity. PKC is a family of enzymes that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, 2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide can modulate these processes and potentially lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on PKC activity, 2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the expression of various genes involved in cancer progression.

Advantages and Limitations for Lab Experiments

2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of PKC activity, making it a valuable tool for studying the role of PKC in cellular processes. However, 2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide also has some limitations. Its potency and specificity can make it difficult to use at high concentrations without causing off-target effects. Additionally, its effects may vary depending on the specific cancer cell line or experimental conditions used.

Future Directions

There are several potential future directions for research on 2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide. One area of interest is the development of novel PKC inhibitors based on the structure of 2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide. Another potential direction is the investigation of 2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide's effects on other cellular processes beyond PKC activity. Additionally, there is ongoing research into the potential clinical applications of 2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide in cancer therapy, including its use in combination with other treatments such as chemotherapy and radiation therapy.

Synthesis Methods

2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-(diethylamino)-2-methylphenol with 2,5-dibromobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonium hydroxide to yield the final product, 2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide.

Scientific Research Applications

2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide has been widely used in scientific research, particularly in cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. 2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide has also been studied for its potential to sensitize cancer cells to chemotherapy and radiation therapy.

properties

Product Name

2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide

Molecular Formula

C18H20Br2N2O

Molecular Weight

440.2 g/mol

IUPAC Name

2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide

InChI

InChI=1S/C18H20Br2N2O/c1-4-22(5-2)14-7-9-17(12(3)10-14)21-18(23)15-11-13(19)6-8-16(15)20/h6-11H,4-5H2,1-3H3,(H,21,23)

InChI Key

SIULYQLQMMCSGG-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)C

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.